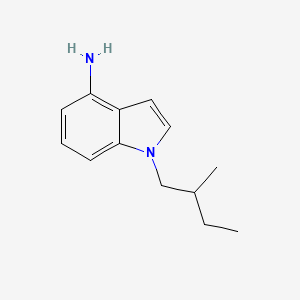

1-(2-Methylbutyl)-1h-indol-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H18N2 |

|---|---|

Molekulargewicht |

202.30 g/mol |

IUPAC-Name |

1-(2-methylbutyl)indol-4-amine |

InChI |

InChI=1S/C13H18N2/c1-3-10(2)9-15-8-7-11-12(14)5-4-6-13(11)15/h4-8,10H,3,9,14H2,1-2H3 |

InChI-Schlüssel |

KJQWPAZEDQICQF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)CN1C=CC2=C(C=CC=C21)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 1 2 Methylbutyl 1h Indol 4 Amine and Its Analogs

Strategies for Indole (B1671886) Ring Formation with 4-Amine Substitution

Constructing the indole scaffold with a synthetically versatile amino group at the C-4 position is a critical first step. This requires methods that are tolerant of the amine functionality or, more commonly, a precursor group that can be readily converted to the amine.

Classical Indole Synthesis Routes Adapted for 4-Amino Indoles

Classical indole syntheses, developed over a century ago, remain valuable for their reliability and broad applicability. However, their use for preparing 4-aminoindoles often requires strategic adaptation, typically involving a "masked" amine equivalent like a nitro group that is reduced in a later step.

Leimgruber-Batcho Indole Synthesis : This method is particularly well-suited for preparing indoles with specific substitution patterns on the benzene (B151609) ring and proceeds under mild conditions. buu.ac.thwikipedia.org The synthesis begins with an o-nitrotoluene derivative. To achieve a 4-aminoindole, a starting material such as 2-methyl-1,3-dinitrobenzene would be used. The first step involves condensation with a formamide acetal, like N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a vinylogous nitro compound known as a β-dimethylamino-2-nitrostyrene. wikipedia.org Subsequent reductive cyclization of this intermediate, often using reagents like Raney nickel and hydrazine, palladium on carbon (Pd/C) with hydrogen, or titanium(III) chloride, simultaneously reduces the nitro group and facilitates ring closure to form the indole. wikipedia.orgresearchgate.net When starting with a dinitro compound, controlling the reduction conditions is crucial to yield the desired 4-aminoindole. clockss.org For example, using a sufficient quantity of a reducing agent like TiCl₃ can reduce both nitro groups to afford the 4-aminoindole directly. clockss.org

Fischer Indole Synthesis : As one of the oldest and most reliable methods, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgbyjus.com To produce a 4-aminoindole, the corresponding (3-aminophenyl)hydrazine is required as the starting material. This hydrazine is condensed with an appropriate aldehyde or ketone to form the key phenylhydrazone intermediate. Treatment of this intermediate with a Brønsted or Lewis acid catalyst (e.g., HCl, ZnCl₂, polyphosphoric acid) induces a nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring. wikipedia.orgalfa-chemistry.com The direct use of a free amino group on the phenylhydrazine can sometimes be problematic due to side reactions under acidic conditions, necessitating the use of a protecting group that can be removed after indole formation.

Modern Catalytic Approaches for Indole Ring Closure

Modern synthetic chemistry has introduced a variety of transition-metal-catalyzed reactions that offer new pathways to substituted indoles, often with improved efficiency and functional group tolerance. mdpi.comrsc.org

Palladium-Catalyzed Synthesis : Palladium catalysis is a powerful tool for constructing heterocyclic rings. One prominent strategy involves the reductive N-heterocyclization of 2-nitroaryl-substituted alkenes, where carbon monoxide can be used as the reducing agent, making it an effective method for synthesizing substituted indoles. arabjchem.org Another approach is the Buchwald modification of the Fischer indole synthesis, which uses a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org These methods are highly valuable as they can often tolerate a range of functional groups, including those that can be converted into a 4-amino substituent.

Rhodium-Catalyzed Synthesis : Rhodium catalysts have been employed for the streamlined synthesis of indoles via the cyclization of N-nitrosoanilines with alkynes. organic-chemistry.org Furthermore, Rh(III)-catalyzed synthesis of 1-aminoindole derivatives from 2-acetyl-1-arylhydrazines and diazo compounds has been reported, showcasing the versatility of rhodium in constructing the indole core. mdpi.com

Copper-Catalyzed Synthesis : Copper catalysts can facilitate the synthesis of 3-aminoindoles through a three-component coupling reaction of a 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne. nih.gov While this specific example yields a 3-aminoindole, it highlights the potential of copper-catalyzed multicomponent reactions to assemble complex indoles from simple precursors, a strategy that could be adapted for 4-aminoindole synthesis.

Installation of the 2-Methylbutyl Side Chain

Once the 4-aminoindole core is synthesized, the next crucial step is the introduction of the 2-methylbutyl group. This can be achieved through direct N-alkylation or by alkylating a carbon position for the synthesis of structural analogs.

N-Alkylation Strategies for Indole Nitrogen

Direct alkylation of the indole nitrogen (N-1) is the most straightforward route to 1-(2-methylbutyl)-1H-indol-4-amine. The indole N-H proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic indolide anion. This anion then reacts with an electrophilic alkylating agent, such as 1-bromo-2-methylbutane or 1-iodo-2-methylbutane, in a classical SN2 reaction.

The choice of base and solvent is critical for achieving high yields and minimizing side reactions, such as alkylation at the C-3 position. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to ensure complete deprotonation of the indole nitrogen. Milder bases, such as potassium carbonate (K₂CO₃) in acetone, can also be effective, particularly for more reactive indoles.

| Catalyst/Base | Electrophile | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Potassium Fluoride (KF) with BINOL-derived polyether | N,O-aminals | Not specified | Provides N-alkylated products with high yield and enantioselectivity. | mdpi.com |

| Phase Transfer Catalyst (e.g., chiral quaternary ammonium salt) | Alkyl Halides | Biphasic (e.g., Toluene/Water) | Effective for achieving high yields and enantioselectivity, particularly with electron-withdrawing groups on the indole. | mdpi.com |

| [Pd(C₃H₅)Cl]₂ with chiral ligand | Allyl Acetates | Dichloromethane (DCM) | Demonstrates high yields and excellent enantioselectivities for N-allylation. | mdpi.com |

| Dinuclear Zinc-ProPhenol Complex | Aldimines | Tetrahydrofuran (THF) | Catalyzes N-alkylation under mild conditions with excellent enantiomeric ratios. | nih.gov |

Regioselective Alkylation at Indole C-Positions

For the synthesis of analogs of 1-(2-methylbutyl)-1H-indol-4-amine, alkylation at one of the carbon atoms of the indole ring may be desired. The electronic nature of the indole ring makes the C-3 position the most nucleophilic and thus the most common site for electrophilic substitution. mdpi.com However, modern catalytic methods have enabled regioselective alkylation at other positions.

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds. rsc.org Catalysts based on palladium, rhodium, and other metals can direct the alkylation to specific carbon positions (C-2, C-4, C-5, C-6, or C-7) through the use of directing groups attached to the indole nitrogen or by exploiting the inherent electronic properties of the substrate. These advanced methods provide access to a wide array of structurally diverse indole analogs that are not accessible through classical methods.

Stereoselective Synthesis of 1-(2-Methylbutyl)-1H-indol-4-amine

The 2-methylbutyl side chain contains a stereocenter at the C-2 position. Therefore, 1-(2-methylbutyl)-1H-indol-4-amine can exist as two enantiomers, (S)- and (R)-. The synthesis of a single enantiomer is often required for pharmaceutical applications and can be achieved through substrate control or, more elegantly, through asymmetric catalysis.

A straightforward method to obtain an enantiomerically pure product is to use an enantiopure alkylating agent, such as (S)-1-bromo-2-methylbutane or (R)-1-bromo-2-methylbutane, in the N-alkylation reaction described in section 2.2.1. These chiral building blocks can be sourced from the chiral pool or prepared through asymmetric synthesis. The SN2 reaction with the indolide anion will typically proceed with inversion of configuration at the chiral center of the alkyl halide, thus transferring the stereochemistry to the final product.

Alternatively, asymmetric catalysis offers a more versatile approach where a chiral catalyst controls the stereochemical outcome of the reaction. mdpi.com Recent years have seen significant advances in the catalytic enantioselective N-alkylation of indoles. nih.govchemrxiv.org These methods often employ a chiral catalyst—which can be a transition metal complex with a chiral ligand or a chiral organocatalyst—to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

| Catalyst System | Reaction Type | Key Advantages | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Copper Hydride (CuH) with Chiral Phosphine Ligand (e.g., DTBM-SEGPHOS) | Hydroamination of alkenes | Excellent regioselectivity for N-alkylation and high enantioselectivity. | Up to 99% | nih.gov |

| Dinuclear Zinc-ProPhenol Complex | Addition to Aldimines | Mild conditions, broad substrate scope including various indole analogs. | Up to 99.5% | nih.gov |

| Palladium with Chiral Ligands | Allylic Alkylation | Effective for N-allylation with high yields and enantioselectivity. | Up to 97% | mdpi.com |

| Chiral N-Heterocyclic Carbene (NHC) | Alkylation with Isatins | Efficient synthesis of functionalized cyclic N,O-aminal indole derivatives. | Up to 97% | rsc.org |

| Palladium with Pyrox Ligand | Aza-Wacker-Type Reaction | Novel intermolecular reaction using alkenols as the alkylating partner. | High enantioselectivity | nih.gov |

These catalytic methods provide powerful and efficient routes to enantioenriched N-alkylated indoles, which are valuable building blocks in drug discovery and development. mdpi.comchemrxiv.org

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been widely applied in asymmetric synthesis.

A plausible synthetic route to 1-(2-methylbutyl)-1H-indol-4-amine using a chiral auxiliary could involve the initial preparation of an enantiomerically pure 2-methylbutyl fragment. For instance, a chiral oxazolidinone auxiliary, as popularized by David A. Evans, can be acylated with 2-methyl-1-bromobutane. The resulting N-acyl oxazolidinone can then undergo a stereoselective alkylation reaction. Subsequent removal of the chiral auxiliary would yield a chiral 2-methylbutyl derivative, which can then be used to alkylate the nitrogen of 4-aminoindole.

Hypothetical Application of an Oxazolidinone Auxiliary:

| Step | Description | Reactants | Reagents and Conditions | Product |

| 1 | Acylation of Chiral Auxiliary | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, 2-methylbutanoyl chloride | n-Butyllithium, THF, -78 °C | N-(2-methylbutanoyl)-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one |

| 2 | Stereoselective Alkylation | Product from Step 1, Alkyl Halide (e.g., MeI) | Sodium bis(trimethylsilyl)amide, THF, -78 °C | Diastereomerically enriched N-acyl oxazolidinone |

| 3 | Auxiliary Removal | Product from Step 2 | Lithium hydroxide, hydrogen peroxide, THF/H₂O | Enantiomerically pure 2-methylbutanoic acid derivative |

| 4 | N-Alkylation of 4-aminoindole | 4-aminoindole, activated 2-methylbutyl derivative | Base (e.g., NaH), DMF | 1-(2-Methylbutyl)-1H-indol-4-amine |

Another well-established class of chiral auxiliaries is based on pseudoephedrine. Reacting pseudoephedrine with a carboxylic acid derivative forms a chiral amide. Deprotonation of the α-carbon followed by alkylation proceeds with high diastereoselectivity, controlled by the chiral scaffold. Subsequent cleavage of the amide bond liberates the chiral carboxylic acid, which can be further converted to the desired 2-methylbutyl group for N-alkylation.

Asymmetric Catalysis in Indole Amine Synthesis

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The development of novel catalysts has enabled a wide range of stereoselective transformations for the synthesis of complex indole derivatives.

The direct N-alkylation of indoles, particularly with chiral substituents, has been a significant area of research. While the C3 position of indole is generally more nucleophilic, selective N-alkylation can be achieved under specific reaction conditions. For the synthesis of 1-(2-methylbutyl)-1H-indol-4-amine, a key step would be the enantioselective alkylation of the 4-aminoindole nitrogen with a suitable 2-methylbutyl electrophile.

Recent advancements have demonstrated the use of transition metal catalysts, such as those based on palladium or iridium, in combination with chiral ligands for the asymmetric N-alkylation of indoles. For example, a palladium complex bearing a chiral phosphine ligand could catalyze the reaction between 4-aminoindole and a racemic 2-methylbutyl derivative (e.g., 1-bromo-2-methylbutane) in a dynamic kinetic asymmetric transformation to yield the desired single enantiomer of the product.

Organocatalysis has also emerged as a powerful tool for the enantioselective functionalization of indoles. Chiral phosphoric acids, for instance, have been shown to catalyze the N-alkylation of indoles with high enantioselectivity. A potential strategy would involve the reaction of 4-aminoindole with an α,β-unsaturated aldehyde derived from 2-methylbutanal in the presence of a chiral amine catalyst, followed by reduction to install the saturated 2-methylbutyl group.

Furthermore, the functionalization of the indole core at other positions can be achieved with high stereocontrol. For instance, N-heterocyclic carbene (NHC)-catalyzed regio- and enantioselective C7-alkylation of 4-aminoindoles has been reported, offering a method to introduce chiral side chains onto the benzene ring of the indole. While this does not directly address the N1-alkylation, it highlights the potential of asymmetric catalysis in modifying the 4-aminoindole scaffold.

Examples of Catalytic Systems for Indole Functionalization:

| Catalytic System | Transformation | Substrates | Enantioselectivity (ee) | Reference |

| Palladium / Chiral Ligand | N-Alkylation | Indoles, Allylic carbonates | up to 98% | |

| Iridium / Chiral Ligand | N-Allylation | Indolines (followed by oxidation) | up to 99% | |

| Chiral Phosphoric Acid | N-Alkylation | Indoles, Isoindolinones | up to 98% | |

| Dinuclear Zinc-ProPhenol | N-Alkylation | Indoles, Aldimines | up to 99.5% | |

| NHC-Carbene | C7-Alkylation | 4-Aminoindoles, α-Bromoenals | up to 99% |

Purification and Isolation Techniques for Synthetic Intermediates and the Chemical Compound

The purification and isolation of synthetic intermediates and the final product, 1-(2-methylbutyl)-1H-indol-4-amine, are critical steps to ensure the high purity required for subsequent applications. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Methods:

Column chromatography is a fundamental technique for the purification of indole derivatives. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The polarity of the solvent system is optimized to achieve good separation of the desired compound from byproducts and unreacted starting materials. For the purification of the relatively polar 4-aminoindole derivatives, a higher proportion of the polar solvent is generally required. The progress of the separation is monitored by thin-layer chromatography (TLC).

High-performance liquid chromatography (HPLC), particularly chiral HPLC, is an indispensable tool for the separation of enantiomers and for determining the enantiomeric excess (ee) of the chiral

Structure Activity Relationship Sar Investigations of 1 2 Methylbutyl 1h Indol 4 Amine Derivatives

Impact of N-Substitution on Biological Activity Profile

The substituent at the N1 position of the indole (B1671886) ring plays a crucial role in the biological activity of indole derivatives. nih.govresearchgate.net Variations in the alkyl chain length and stereochemistry at this position can significantly modulate the compound's affinity and efficacy at its target receptors.

Research on cannabimimetic indoles has demonstrated that the length of the N-1 alkyl chain is a key determinant of binding affinity at cannabinoid receptors CB1 and CB2. nih.govnii.ac.jp Studies have shown that a minimum alkyl chain length of three carbons is necessary for high-affinity binding. nih.gov Optimal binding to both CB1 and CB2 receptors is typically observed with a five-carbon side chain. nih.gov Further extension of the alkyl chain to a heptyl group leads to a significant decrease in binding affinity at both receptors. nih.govnii.ac.jp This suggests that the binding pocket for the N1-alkyl chain has specific spatial limitations.

Table 1: Impact of N1-Alkyl Chain Length on Cannabinoid Receptor Binding Affinity

| N1-Alkyl Chain Length | CB1 Receptor Binding Affinity | CB2 Receptor Binding Affinity |

|---|---|---|

| Methyl | Low | Low |

| Propyl | High | High |

| Pentyl | Optimal | Optimal |

| Heptyl | Decreased | Decreased |

> Note: This table summarizes general findings from studies on cannabimimetic indoles. nih.govnii.ac.jp

The presence of a chiral center, such as in the 2-methylbutyl group, introduces stereoisomers (R and S enantiomers) that can exhibit different biological activities. The specific stereochemistry of this moiety can significantly influence how the molecule fits into its binding site on a receptor. While direct studies on the stereochemical influence of the 2-methylbutyl group in 1-(2-Methylbutyl)-1H-indol-4-amine are not extensively available in the provided results, the principle of stereoselectivity is well-established in pharmacology.

For many classes of compounds, one enantiomer will have a higher affinity for the target receptor than the other. This is because the three-dimensional arrangement of atoms in the active enantiomer provides a more complementary fit to the chiral environment of the receptor's binding site. This differential binding can lead to significant differences in potency and efficacy between enantiomers.

Role of the 4-Amine Moiety in Ligand-Target Interactions

The amine group at the 4-position of the indole ring is a critical functional group that can participate in various non-covalent interactions with a biological target, such as hydrogen bonding and ionic interactions. unina.it These interactions are often essential for anchoring the ligand in the binding pocket and for initiating the conformational changes in the receptor that lead to a biological response. nih.gov

Modification of the primary amine at the 4-position to a secondary or tertiary amine can have a profound impact on biological activity. These modifications alter the hydrogen bonding capacity and the basicity (pKa) of the nitrogen atom.

Secondary Amines: Replacing one of the hydrogens on the primary amine with an alkyl or other group can alter the hydrogen bond donor/acceptor profile and may introduce steric bulk that affects binding.

Tertiary Amines: Further substitution to a tertiary amine removes the hydrogen bond donating capacity entirely, which can be detrimental if this interaction is crucial for binding. However, the increased steric bulk and altered electronic properties might lead to interactions with different regions of the binding site or even switch the compound's activity profile.

Studies on related indole derivatives have shown that such modifications can significantly impact their pharmacological properties. For instance, in a series of 4-indolyl-2-arylaminopyrimidine derivatives, the nature of the amino substitution on the phenyl ring was found to be crucial for their anti-inflammatory activity. nih.gov

The position of the amine group on the indole ring is a critical determinant of biological activity. The electronic properties and reactivity of the indole ring vary at different positions. researchgate.net The C3 position is generally the most nucleophilic and prone to electrophilic substitution, while the stability of indole isomers can be influenced by the position of the nitrogen atom within the bicyclic structure. researchgate.netresearchgate.netudg.edu

For example, serotonin (B10506) (5-hydroxytryptamine) and psilocybin, both of which have a substituent at the 5-position, exhibit significant neurological activity. nih.gov Research on other indole derivatives has shown that substitution at the 4-position of the indole ring can be less favorable for activity compared to other positions, such as the 7-position. researchgate.net The relative stability of indole isomers is a complex interplay of electronic and structural factors. researchgate.netudg.edu Therefore, moving the amine group from the 4-position to other positions on the indole ring would likely result in compounds with vastly different biological profiles due to altered interactions with the target receptor.

Substituent Effects on the Indole Ring System

Introducing various substituents onto the benzene (B151609) portion of the indole ring can modulate the electronic properties and steric profile of the entire molecule, thereby influencing its biological activity. researchgate.net The nature and position of these substituents are key factors in SAR studies.

Research on various indole derivatives has provided insights into these effects. For instance, in one study on CysLT1 antagonists, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net Furthermore, methoxy (B1213986) group substitutions at the 7-position of the indole ring were shown to be the most favorable for activity in that particular series. researchgate.net

Conversely, substitutions at certain positions can be detrimental to activity. The same study indicated that substitution at the 4-position of the indole ring was the least favorable. researchgate.net The electronic nature of the substituent is also critical. Electron-donating groups and electron-withdrawing groups can alter the electron density of the indole ring, which can affect its interaction with the receptor. For example, in a series of indolizine (B1195054) derivatives, electron-donating groups on a phenyl substituent generally had a positive effect on the reaction yield, while electron-withdrawing groups had a more varied impact. acs.org

The interplay between substituents can also be significant. The effects of a substituent at one position can be dependent on the nature of another substituent on the ring, leading to complex SAR patterns. nih.gov

Table 2: General Substituent Effects on the Indole Ring

| Substituent Type | General Effect on Activity | Example from Research |

|---|---|---|

| Halogens (e.g., F, Cl) | Can increase potency, with fluorine often being more favorable than chlorine. | Fluorine substituted derivatives were more potent than chlorine substituted ones in a series of CysLT1 antagonists. researchgate.net |

| Methoxy Groups | Positional dependent; can be favorable for activity. | Substitution at the 7-position of the indole ring was the most favorable in a study of CysLT1 antagonists. researchgate.net |

| Alkyl Groups | Can influence binding and selectivity. | N-alkyl chain length is critical for cannabinoid receptor binding. nih.gov |

| Electron-donating Groups | Can enhance activity depending on the series. | Positive effect on the synthesis of certain indolizine derivatives. acs.org |

| Electron-withdrawing Groups | Can have varied or detrimental effects on activity. | Had a larger negative impact on the electronic density and yield of some indolizine derivatives. acs.org |

> Note: This table provides a generalized summary based on findings from various studies on indole derivatives. The specific effects can vary greatly depending on the compound series and the biological target.

Electronic Effects of Peripheral Substituents

The electronic landscape of the indole ring plays a crucial role in its interactions with biological targets. Substituents on the benzene portion of the indole nucleus can modulate the electron density of the entire ring system, influencing key binding interactions such as hydrogen bonding and π-π stacking.

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3), methyl (-CH3), and amino (-NH2) groups are expected to increase the electron density of the indole ring. This increased electron density can enhance the hydrogen bond accepting capacity of the indole nitrogen and potentially strengthen π-π stacking interactions with aromatic residues in a protein binding pocket. For instance, in a series of 4-indolyl-2-arylaminopyrimidine derivatives, the presence of an amino group on the phenyl ring was found to be important for anti-inflammatory activity. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and halogens (F, Cl, Br) decrease the electron density of the indole ring. This can weaken its interaction with electron-rich pockets but may be favorable for interactions with electron-deficient sites. In studies of 4-aminoquinolines, another class of aromatic amines, electron-withdrawing groups at the 7-position were shown to lower the pKa of the quinoline (B57606) ring nitrogen, which can affect drug distribution and target engagement. nih.gov

The following table outlines the expected electronic influence of various substituents on the indole ring of 1-(2-methylbutyl)-1H-indol-4-amine derivatives.

| Position on Indole Ring | Substituent (R) | Electronic Effect | Predicted Impact on Activity |

| 5 | -OCH3 | Electron-Donating | Potentially increases activity through enhanced H-bonding/π-stacking |

| 5 | -Cl | Electron-Withdrawing | May decrease or increase activity depending on the target's electronic nature |

| 6 | -F | Electron-Withdrawing | May decrease or increase activity depending on the target's electronic nature |

| 7 | -NO2 | Strongly Electron-Withdrawing | Likely to decrease activity by significantly reducing electron density |

Steric Hindrance and Conformational Constraints

The size and shape of a molecule are critical determinants of its ability to fit into a biological target's binding site. For 1-(2-methylbutyl)-1H-indol-4-amine derivatives, steric hindrance and conformational flexibility of both the N1-substituent and modifications to the 4-amino group are key considerations.

The 1-(2-methylbutyl) group itself introduces a chiral center and a specific steric profile. The branched nature of this alkyl chain will likely influence the molecule's preferred conformation and its ability to access and orient within a binding pocket. Any modifications to this group, such as increasing or decreasing its size or altering its branching pattern, would be expected to have a significant impact on activity.

Substituents on the indole ring also exert steric effects. Bulky groups at positions 5 or 7 could clash with the protein surface, leading to a loss of affinity. Conversely, in some cases, a larger group might provide additional favorable van der Waals interactions if the binding pocket can accommodate it.

Modifications to the 4-amino group are also critical. N-alkylation or N-acylation of the 4-amino group would increase its steric bulk and alter its hydrogen bonding capacity. For example, the synthesis of C4-ethylamine indole derivatives highlights the feasibility of introducing substituents at this position, which would undoubtedly impact biological activity. nih.gov

The table below illustrates potential steric effects of various modifications.

| Modification | Steric Effect | Predicted Impact on Activity |

| Change N1-substituent to n-pentyl | Less branched, more flexible | May increase or decrease activity depending on pocket shape |

| Introduce a methyl group at C5 | Increased steric bulk | Potentially decreased activity due to steric clash |

| N-acetylation of 4-amino group | Increased bulk, loss of H-bond donor | Likely to decrease activity if H-bonding is crucial |

| N,N-dimethylation of 4-amino group | Increased bulk, loss of H-bond donor | Likely to decrease activity if H-bonding is crucial |

Development of Structure-Activity Hypotheses

Based on the analysis of electronic and steric factors in related indole and aromatic amine series, several structure-activity hypotheses for 1-(2-methylbutyl)-1H-indol-4-amine derivatives can be proposed. These hypotheses provide a framework for the rational design of new analogues with potentially improved activity.

Hypothesis 1: The 4-amino group is a critical pharmacophoric element. It likely participates in a key hydrogen bond interaction with the biological target. Therefore, modifications that remove or significantly hinder the hydrogen-bonding capability of this group (e.g., N,N-dialkylation) are predicted to be detrimental to activity.

Hypothesis 2: The electronic nature of the indole ring modulates binding affinity. The introduction of small, electron-donating substituents at the 5- or 6-position of the indole ring may enhance activity by increasing the electron density of the π-system and improving interactions with the target. Conversely, strong electron-withdrawing groups are likely to be unfavorable.

Hypothesis 3: The size and shape of the N1-substituent are important for optimal pocket filling. The (S)- or (R)- a-methylbutyl group likely orients the molecule in a specific conformation within the binding site. Significant deviations from this size and shape, either by using linear alkyl chains or much bulkier groups, may lead to a loss of affinity.

Hypothesis 4: Steric bulk at the periphery of the indole ring is generally disfavored. Large substituents at positions 5 and 7 are likely to introduce steric clashes with the binding site, reducing affinity. Small, sterically non-demanding substituents are more likely to be tolerated.

Further empirical testing of a systematically designed library of 1-(2-methylbutyl)-1H-indol-4-amine derivatives is necessary to validate and refine these hypotheses. Such studies would involve the synthesis of analogues with varied electronic and steric properties and their evaluation in relevant biological assays to establish a quantitative structure-activity relationship.

Mechanistic and Receptor Interaction Studies of 1 2 Methylbutyl 1h Indol 4 Amine

In Vitro Receptor Binding Affinity and Selectivity Profiling

To determine the interaction of 1-(2-Methylbutyl)-1H-indol-4-amine with various receptors, a series of in vitro binding assays would be conducted. These assays are fundamental in early-stage drug discovery to identify the molecular targets of a compound and to understand its potential therapeutic applications and off-target effects.

Radioligand Binding Assays

Radioligand binding assays are a standard method to quantify the affinity of a ligand for a receptor. In these experiments, a radiolabeled compound (radioligand) with known affinity for a specific receptor is incubated with a tissue or cell preparation containing that receptor. The unlabeled test compound, in this case, 1-(2-Methylbutyl)-1H-indol-4-amine, would be added in increasing concentrations to compete with the radioligand for binding to the receptor.

The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can then be used to calculate the binding affinity (Ki) of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Hypothetical Radioligand Binding Assay Panel for 1-(2-Methylbutyl)-1H-indol-4-amine

| Receptor Target | Radioligand | Tissue/Cell Source |

| Serotonin (B10506) 5-HT2A | [3H]Ketanserin | Human recombinant CHO cells |

| Dopamine D2 | [3H]Spiperone | Rat striatal membranes |

| Cannabinoid CB1 | [3H]CP55,940 | Mouse brain membranes |

| Adrenergic α1 | [3H]Prazosin | Rat cortical membranes |

This table is for illustrative purposes only and does not represent actual experimental data for 1-(2-Methylbutyl)-1H-indol-4-amine.

Competitive Binding Studies

Competitive binding studies are a form of radioligand binding assay used to determine the affinity of an unlabeled compound by measuring its ability to displace a labeled ligand from a receptor. By testing 1-(2-Methylbutyl)-1H-indol-4-amine against a panel of different receptors, a selectivity profile can be generated. This profile would reveal whether the compound binds to a single receptor with high affinity (selective) or to multiple receptors (non-selective).

The results of these studies are typically presented as Ki values for each receptor tested. A high degree of selectivity for a particular receptor is often a desirable characteristic for a therapeutic agent as it can minimize off-target side effects.

Enzyme Inhibition and Modulation Studies (In Vitro)

In addition to receptor binding, the potential for 1-(2-Methylbutyl)-1H-indol-4-amine to interact with and modulate the activity of enzymes would be investigated.

Target Identification and Validation

Based on the structure of 1-(2-Methylbutyl)-1H-indol-4-amine, which contains an indoleamine scaffold, a primary enzyme target of interest could be indoleamine 2,3-dioxygenase (IDO1). IDO1 is an enzyme involved in tryptophan metabolism and has been identified as a target in immunotherapy. To validate this, an initial screening assay would be performed to see if the compound inhibits IDO1 activity.

Kinetic Characterization of Enzyme Inhibition

If initial screening indicates that 1-(2-Methylbutyl)-1H-indol-4-amine inhibits a particular enzyme, further kinetic studies would be necessary to characterize the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). These studies involve measuring the rate of the enzymatic reaction at different concentrations of both the substrate and the inhibitor. The data from these experiments would allow for the determination of the inhibition constant (Ki), which is a measure of the inhibitor's potency.

Table 2: Hypothetical Enzyme Inhibition Profile for 1-(2-Methylbutyl)-1H-indol-4-amine

| Enzyme Target | Assay Type | Substrate |

| Indoleamine 2,3-dioxygenase (IDO1) | Spectrophotometric | L-Tryptophan |

| Monoamine Oxidase A (MAO-A) | Fluorometric | Kynuramine |

| Monoamine Oxidase B (MAO-B) | Fluorometric | Benzylamine |

| Cytochrome P450 2D6 (CYP2D6) | Luminescent | Luciferin-PFBE |

This table is for illustrative purposes only and does not represent actual experimental data for 1-(2-Methylbutyl)-1H-indol-4-amine.

Cellular Assays for Functional Activity (excluding human clinical data)

To understand how the binding of 1-(2-Methylbutyl)-1H-indol-4-amine to a receptor or the inhibition of an enzyme translates into a biological response, cellular assays are employed. These assays measure the functional activity of the compound in a cell-based system.

For example, if binding studies indicated a high affinity for a G-protein coupled receptor (GPCR), a functional assay could measure the downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization. If the compound were found to inhibit an enzyme like IDO1, a cellular assay could measure the downstream consequences, such as the restoration of T-cell proliferation in a co-culture system. These assays are critical for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor, or as a potent inhibitor of an enzyme in a more physiologically relevant context.

Signal Transduction Pathway Modulation

There is no available information on whether or how 1-(2-Methylbutyl)-1H-indol-4-amine modulates any specific signal transduction pathways within cells.

Agonist/Antagonist Properties in Cell-Based Models

No cell-based assay results or receptor binding studies have been published that would characterize 1-(2-Methylbutyl)-1H-indol-4-amine as an agonist or antagonist at any known receptor.

It is possible that research on this compound exists but has not been made public, or that it is a novel compound that has not yet been subjected to thorough pharmacological investigation.

Metabolic Research of 1 2 Methylbutyl 1h Indol 4 Amine Non Clinical Focus

In Vitro Metabolic Stability and Metabolite Identification

In vitro assays are fundamental tools in drug discovery and development for assessing the metabolic stability of a compound. nih.gov These studies, typically employing liver microsomes, provide initial data on how a compound might be metabolized by the primary metabolic enzymes. nih.gov

Hepatic Microsomal Stability Studies

The metabolic stability of a compound in hepatic microsomes is a key indicator of its susceptibility to first-pass metabolism in the liver. bioivt.com This is often quantified by measuring the rate of disappearance of the parent compound over time, from which parameters like half-life (t½) and intrinsic clearance (CLint) can be derived. nih.gov Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolic reactions. nih.govfrontiersin.org

While specific quantitative data for 1-(2-Methylbutyl)-1H-indol-4-amine is not available in the public domain, the metabolic stability of structurally related indolethylamines has been investigated. Studies on N,N-dimethylated indolethylamines have shown that they are generally more stable in human liver microsomes compared to their primary amine counterparts. nih.gov This suggests that N-alkylation can shield the amine group from rapid metabolism. The 2-methylbutyl group in 1-(2-Methylbutyl)-1H-indol-4-amine, being a branched alkyl chain, may also influence metabolic stability, potentially sterically hindering enzymatic access to the nitrogen atom.

Table 1: Predicted In Vitro Metabolic Stability of 1-(2-Methylbutyl)-1H-indol-4-amine in Human Liver Microsomes (HLM)

| Parameter | Predicted Outcome | Rationale |

| Half-life (t½) | Moderate to High | The N-alkylation is expected to confer greater stability compared to a primary amine analog. The branched 2-methylbutyl group may further enhance stability. |

| Intrinsic Clearance (CLint) | Low to Intermediate | Consistent with a moderate to high half-life, the rate of metabolism is predicted to be relatively slow. |

Identification of Primary Metabolic Transformations (e.g., N-dealkylation, hydroxylation)

The primary metabolic transformations of 1-(2-Methylbutyl)-1H-indol-4-amine are predicted to involve N-dealkylation and hydroxylation, common pathways for N-alkylated indoleamines. nih.gov

N-dealkylation is a major metabolic route for many amine-containing compounds. nih.gov In the case of 1-(2-Methylbutyl)-1H-indol-4-amine, this would involve the removal of the 2-methylbutyl group to yield 1H-indol-4-amine. This process is typically initiated by an oxidative reaction at the carbon atom adjacent to the nitrogen. nih.gov

Hydroxylation is another key Phase I metabolic reaction. This can occur at several positions on the 1-(2-Methylbutyl)-1H-indol-4-amine molecule. Aromatic hydroxylation of the indole (B1671886) ring is a common pathway for indole derivatives. nih.gov Additionally, hydroxylation can occur on the alkyl side chain (the 2-methylbutyl group).

Table 2: Predicted Primary Metabolites of 1-(2-Methylbutyl)-1H-indol-4-amine

| Metabolic Pathway | Predicted Metabolite(s) | Description |

| N-Dealkylation | 1H-indol-4-amine | Removal of the 2-methylbutyl group from the indole nitrogen. |

| Aromatic Hydroxylation | Hydroxy-1-(2-methylbutyl)-1H-indol-4-amine | Addition of a hydroxyl group to the indole ring, likely at positions 5, 6, or 7. |

| Alkyl Chain Hydroxylation | 1-(Hydroxy-2-methylbutyl)-1H-indol-4-amine | Addition of a hydroxyl group to the 2-methylbutyl side chain. |

Pathways of Biotransformation of Indole and Alkyl Amine Moieties

The biotransformation of 1-(2-Methylbutyl)-1H-indol-4-amine can be understood by considering the metabolic fates of its constituent parts: the indole ring and the N-alkyl amine moiety.

The indole moiety is susceptible to oxidative metabolism, primarily through hydroxylation at various positions on the ring. nih.gov This is a well-established pathway for many endogenous and xenobiotic indole-containing compounds. nih.govresearchgate.net Following hydroxylation, further Phase II conjugation reactions, such as glucuronidation or sulfation, can occur, leading to more water-soluble metabolites that are more readily excreted.

The N-alkyl amine moiety undergoes several potential biotransformations. As mentioned, N-dealkylation is a primary pathway. nih.gov The mechanism of N-dealkylation catalyzed by cytochrome P450 enzymes can proceed through either a hydrogen atom transfer (HAT) or a single electron transfer (SET) mechanism. nih.gov For secondary and tertiary amines, N-oxidation to form hydroxylamines is also a possible metabolic route. nih.gov

Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450 isoforms in non-human systems)

The metabolism of 1-(2-Methylbutyl)-1H-indol-4-amine is expected to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are the principal catalysts of Phase I drug metabolism in the liver. frontiersin.org

While the specific CYP isoforms responsible for the metabolism of this compound have not been identified, studies on structurally similar molecules provide strong indications. The metabolism of various indole derivatives has been shown to be catalyzed by several CYP isoforms, including members of the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies. nih.govnih.gov

In non-human systems, such as rat liver microsomes, orthologous CYP enzymes would be expected to carry out similar metabolic transformations, although species-specific differences in enzyme activity and substrate specificity are common. nih.gov

Advanced Analytical Research Methodologies for 1 2 Methylbutyl 1h Indol 4 Amine

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 1-(2-Methylbutyl)-1H-indol-4-amine, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be utilized to assign all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts (δ) in a solvent like CDCl₃ would be predicted based on the distinct chemical environments of the protons in the indole (B1671886) ring and the 2-methylbutyl side chain.

Predicted ¹H NMR Data for 1-(2-Methylbutyl)-1H-indol-4-amine

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Indole N-H (if not fully alkylated) | 7.9-8.1 | Singlet (broad) | 1H |

| Aromatic H (C5-H, C6-H, C7-H) | 6.5-7.5 | Multiplets/Doublets | 3H |

| Indole C2-H & C3-H | 6.4-7.2 | Doublets/Triplets | 2H |

| Amine NH₂ | 3.5-4.5 | Singlet (broad) | 2H |

| N-CH₂ (methylene on side chain) | 4.0-4.2 | Doublet of Doublets | 2H |

| CH (methine on side chain) | 1.8-2.0 | Multiplet | 1H |

| CH₂ (ethyl group on side chain) | 1.2-1.4 | Multiplet | 2H |

| CH₃ (methyl on side chain) | 0.9-1.0 | Doublet | 3H |

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. General synthesis and analysis of N-alkylated indoles confirm that ¹³C NMR is a standard characterization method. rsc.orgnih.gov

Predicted ¹³C NMR Data for 1-(2-Methylbutyl)-1H-indol-4-amine

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic/Indole Quaternary Cs | 135-145 |

| Aromatic/Indole CHs | 100-130 |

| N-C H₂ (methylene) | 48-52 |

| C H (methine) | 33-37 |

| C H₂ (ethyl) | 25-29 |

| C H₃ (methyl on side chain) | 15-20 |

| C H₃ (terminal methyl) | 10-14 |

2D NMR: To confirm these assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would show correlations between adjacent protons (e.g., between the N-CH₂ and the CH methine proton of the butyl group). An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of a molecule with high precision. researchgate.net For 1-(2-Methylbutyl)-1H-indol-4-amine (C₁₃H₁₈N₂), HRMS would be used to measure the exact mass of the molecular ion.

Typically, this analysis is performed using electrospray ionization (ESI) to generate the protonated molecule, [M+H]⁺. The measured mass is then compared to the calculated theoretical mass.

Molecular Formula: C₁₃H₁₈N₂

Calculated Monoisotopic Mass: 202.1470 g/mol

Expected HRMS (ESI+) m/z for [C₁₃H₁₉N₂]⁺: 203.1543

The observation of an ion with an m/z value matching the calculated mass to within a few parts per million (ppm) would unequivocally confirm the elemental formula of the compound. The fragmentation pattern observed in the mass spectrum can also provide structural information. msu.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For 1-(2-Methylbutyl)-1H-indol-4-amine, the IR spectrum would show characteristic absorption bands.

Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Symmetric/Asymmetric Stretch | 3300-3500 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-2960 |

| C=C (Aromatic) | Stretch | 1580-1620 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The indole ring system is the primary chromophore in this compound. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption maxima (λmax) characteristic of the indole nucleus. nist.gov For 4-aminoindoles, these absorptions typically occur around 220-230 nm and 270-290 nm.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or starting materials, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying non-volatile organic compounds like 1-(2-Methylbutyl)-1H-indol-4-amine. A typical method would be a reverse-phase separation.

Column: A C18 (octadecylsilyl) column is commonly used for separating molecules of this polarity.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol would be employed. The gradient would start with a higher aqueous percentage and gradually increase the organic component to elute the compound.

Detection:

UV Detector: Given the strong UV absorbance of the indole ring, a UV detector set at one of its λmax (e.g., ~275 nm) would be highly effective for detection and quantification.

Mass Spectrometer (LC-MS): Coupling the HPLC system to a mass spectrometer allows for peak identification based on mass-to-charge ratio, providing a higher degree of confidence in purity assessment.

This technique would allow for the separation of closely related impurities and the calculation of purity as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.netjapsonline.com Due to its relatively high molecular weight and the presence of a polar amine group, 1-(2-Methylbutyl)-1H-indol-4-amine itself may have limited volatility for direct GC-MS analysis without derivatization.

However, GC-MS could be applicable in specific contexts:

Analysis of Volatile Impurities: It could be used to detect and identify any low-molecular-weight, volatile impurities remaining from the synthesis.

Metabolite Identification: In metabolic studies, if the 2-methylbutyl side chain or other parts of the molecule were to be cleaved to produce smaller, more volatile fragments, GC-MS would be an ideal technique for their identification. chemicalbook.com

Derivatization: The amine group could be derivatized (e.g., via silylation) to increase the compound's volatility and thermal stability, making it amenable to GC-MS analysis for specific quantitative applications.

Chiral Analytical Techniques for Enantiomeric Purity

The determination of enantiomeric purity for chiral compounds like 1-(2-Methylbutyl)-1H-indol-4-amine is a fundamental requirement in many scientific and industrial fields. nih.gov High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the predominant techniques for assessing chiral purity. skpharmteco.com These methods rely on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The separation mechanism for indole derivatives on polysaccharide-based CSPs often involves a combination of intermolecular interactions. oup.com These can include hydrogen bonding with the amine or indole nitrogen, and π–π interactions between the indole ring system and the aromatic groups of the chiral stationary phase. oup.com The specific nature of these interactions dictates the retention times and the degree of separation between the enantiomers.

For indole compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and success in achieving enantiomeric separation. oup.comnih.gov The selection of the appropriate CSP and the optimization of chromatographic conditions are crucial for developing a robust analytical method.

Detailed Research Findings:

While specific application notes for the enantiomeric separation of 1-(2-Methylbutyl)-1H-indol-4-amine are not extensively published, methodologies for analogous chiral indole derivatives provide a strong basis for method development. Research on similar compounds has shown that both normal-phase and reversed-phase HPLC, as well as SFC, can be effective.

Table 1: Illustrative Chiral HPLC Parameters for Indole Derivatives

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chromatography Mode | Normal-Phase HPLC | Reversed-Phase HPLC | Supercritical Fluid Chromatography (SFC) |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-methylbenzoate) |

| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 150 mm, 3 µm | 4.6 x 100 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Water with 0.1% Formic Acid (60:40, v/v) | CO2/Methanol (70:30, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 3.0 mL/min |

| Temperature | 25 °C | 30 °C | 35 °C |

| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |

Table 2: Expected Performance Data for Enantiomeric Resolution

| Parameter | Expected Outcome |

| Resolution (Rs) | > 1.5 |

| Selectivity (α) | > 1.1 |

| Retention Time (Enantiomer 1) | ~ 8.5 min |

| Retention Time (Enantiomer 2) | ~ 10.2 min |

| Limit of Quantitation (LOQ) | ≤ 0.1% of the minor enantiomer |

In addition to chromatographic techniques, capillary electrophoresis (CE) has emerged as a powerful tool for chiral separations, offering high efficiency and low sample consumption. mdpi.com For indole derivatives, cyclodextrin-based chiral selectors are often employed in the background electrolyte to achieve enantiomeric resolution. nih.govmdpi.com

The coupling of chiral separation techniques with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides a highly sensitive and selective method for both the identification and quantification of enantiomers, even at trace levels. nih.gov This is particularly valuable when analyzing complex matrices.

The validation of a chiral purity method is essential to ensure its reliability. chromatographyonline.com Key validation parameters include specificity, linearity, accuracy, precision, and the limit of quantitation for the undesired enantiomer. chromatographyonline.com

Computational and Theoretical Chemistry Studies of 1 2 Methylbutyl 1h Indol 4 Amine

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict how a potential drug molecule (the ligand) might bind to a protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This method is invaluable for understanding the flexibility of ligands and the conformational changes that may occur upon binding to a target. For indoleamine derivatives, MD simulations can be used to:

Explore the different conformations that the flexible alkylamine side chain can adopt.

Assess the stability of the predicted binding pose from molecular docking studies.

Investigate the role of water molecules in mediating ligand-receptor interactions.

Calculate the free energy of binding, which provides a more accurate prediction of a compound's affinity for its target.

Ligand Flexibility and Receptor Dynamics

Understanding the interaction between a ligand, such as 1-(2-Methylbutyl)-1H-indol-4-amine, and a biological receptor is fundamental in medicinal chemistry. The flexibility of the ligand—its ability to adopt various conformations—plays a crucial role in how it binds to a receptor. Molecular dynamics simulations are a key tool in this area, allowing for the observation of the dynamic movements and conformational changes of both the ligand and the receptor over time. growingscience.com These simulations can reveal the stability of the ligand-receptor complex and the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the binding affinity.

Solvent Effects on Molecular Conformation

The surrounding solvent environment can significantly influence the conformation and properties of a molecule. nih.gov Computational methods, such as the self-consistent reaction field (SCRF) theory, are employed to model these solvent effects. nih.gov These models account for the polarity of the solvent and its impact on the electronic structure and geometry of the solute molecule.

For 1-(2-Methylbutyl)-1H-indol-4-amine, the presence of the amine group suggests that its conformation could be sensitive to the polarity of the solvent due to the potential for hydrogen bonding. Computational studies would investigate how the conformational equilibrium of the molecule shifts in different solvents, which is crucial for understanding its behavior in both chemical reactions and biological systems. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations provide deep insights into the electronic structure of a molecule, which is fundamental to its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy gap between the HOMO and LUMO is a key parameter that indicates the molecule's chemical stability and reactivity. malayajournal.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. For 1-(2-Methylbutyl)-1H-indol-4-amine, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

| HOMO | -5.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 4.30 |

Note: The data in this table is hypothetical and serves as an example of what FMO analysis would provide. Actual values would require specific quantum chemical calculations.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.

For 1-(2-Methylbutyl)-1H-indol-4-amine, the MEP surface would likely show a region of negative potential around the nitrogen atom of the amine group, indicating its nucleophilic character. The aromatic indole (B1671886) ring would also exhibit distinct electrostatic potential features influencing its interaction with other molecules.

Future Research Directions and Emerging Paradigms for Indole Amine Chemistry

Novel Synthetic Approaches to Complex Indole (B1671886) Scaffolds

The development of efficient and versatile synthetic methods is paramount for exploring the chemical space around the indole core. While classical methods like the Fischer indole synthesis remain valuable, future research is increasingly focused on strategies that offer greater complexity, diversity, and efficiency. derpharmachemica.com

Recent advancements have moved towards modular and atom-economical reactions. Multicomponent reactions (MCRs), for instance, allow for the rapid assembly of complex indole-fused heterocycles from simple building blocks in a single step. rsc.org One such approach enables the modular construction of indole-fused oxadiazepines and thiadiazepines by combining an indole, formaldehyde (B43269), and an amino hydrochloride. rsc.org

Furthermore, transition-metal catalysis continues to revolutionize indole functionalization. researchgate.net Palladium-catalyzed methods, including domino processes involving Sonogashira coupling followed by aminopalladation, provide regiospecific routes to 2,3-substituted indoles. organic-chemistry.org Beyond palladium, rhodium-catalyzed reductive cyclizations have also proven effective for creating functionalized indoles in high yields. derpharmachemica.com A significant area of growth is the direct C-H functionalization of the indole ring, which avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences. researchgate.net Skeletal editing, a transformative strategy where atoms within the core ring structure are inserted or deleted, is also emerging. For example, nitrogen atom insertion has been used to convert indole scaffolds into quinazolines, fundamentally altering the heterocyclic core. youtube.com

Table 1: Comparison of Novel Synthetic Strategies for Indole Scaffolds| Synthetic Strategy | Key Features | Catalyst/Reagents | Advantages |

|---|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Builds libraries of structurally diverse and complex molecules from simple starting materials. nih.gov | Varies; can involve multiple reaction types. | Rapid generation of novel scaffolds for high-throughput screening. nih.gov |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single operation to form a complex product. rsc.org | Often simple reagents like formaldehyde and amino hydrochlorides. rsc.org | High efficiency, atom economy, and modularity for building fused heterocycles. rsc.org |

| Metal-Catalyzed C-H Functionalization | Directly converts C-H bonds on the indole ring to C-C or C-N bonds. researchgate.net | Palladium, Rhodium, Nickel, Copper catalysts. derpharmachemica.comresearchgate.net | Reduces synthetic steps by avoiding pre-functionalization. researchgate.net |

| Photoredox Catalysis | Uses visible light and a photocatalyst to enable reactions under mild conditions. nih.gov | Organic dyes (e.g., Eosin Y) with aryldiazonium salts. nih.gov | High regioselectivity, metal-free, and applicable to late-stage functionalization of biomolecules. nih.gov |

| Skeletal Editing | Inserts, deletes, or rearranges atoms within the indole core structure itself. youtube.com | Hypervalent iodine nitrene reagents. youtube.com | Creates fundamentally new heterocyclic scaffolds (e.g., indoles to quinazolines). youtube.com |

Advanced Mechanistic Elucidation Techniques (In Vitro)

Understanding how a reaction proceeds at a molecular level is crucial for optimizing conditions, predicting outcomes, and extending the methodology to new substrates. Future research will increasingly rely on a synergistic combination of advanced spectroscopic and computational techniques to unravel complex reaction mechanisms for indole amines.

In situ monitoring of reactions provides a real-time window into the formation of intermediates and products. Techniques like desorption electrospray ionization mass spectrometry (DESI-MS) are emerging as powerful tools for spatially resolving molecules, which could be adapted to monitor reactions on surfaces or within complex mixtures. nih.gov Advanced nuclear magnetic resonance (NMR) spectroscopy, including techniques like ¹H-¹⁵N HMBC, can be used to detect transient intermediates and non-covalent interactions, such as the formation of an electron donor-acceptor (EDA) complex between an indole and a reagent, which was identified as a key step in a photoredox arylation reaction. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become indispensable for mapping out reaction pathways. acs.org DFT can be used to calculate the energies of transition states and intermediates, thereby distinguishing between plausible mechanisms. For example, calculations have helped elucidate the rearrangement of protonated cyclic tetrazines to hydrazones and ruled out alternative pathways involving diaziridine formation in nitrogen-atom insertion reactions. acs.org The integration of these computational insights with experimental data, such as kinetic studies and isotope labeling, provides a comprehensive and robust understanding of the reaction mechanism.

Integration of Artificial Intelligence in Chemical Compound Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and materials science. ijpsjournal.com For indole amine chemistry, AI offers the potential to accelerate the discovery of new compounds with desired properties, optimize synthetic routes, and analyze vast biological datasets. sciepub.comnih.gov

Generative models, a type of AI, can be trained on large databases of known molecules to design new chemical structures that have a high probability of being active against a specific biological target. researchgate.net These models can explore a vast chemical space much more efficiently than traditional methods, proposing novel indole scaffolds that a human chemist might not have conceived. researchgate.net

Beyond compound design, AI is also being applied to synthesis planning. Computer-Assisted Synthesis Planning (CASP) tools, enhanced with ML algorithms, can analyze a target molecule and propose viable retrosynthetic pathways, saving significant time and resources in the lab. iscientific.org These tools can predict reaction outcomes and suggest optimal conditions, moving chemistry from labor-intensive screening to more creative, problem-solving-focused work. iscientific.org Furthermore, AI algorithms are crucial for analyzing the large datasets generated from high-throughput screening, identifying structure-activity relationships (SAR), and predicting physicochemical properties like solubility and toxicity, thereby helping to prioritize the most promising candidates for further development. ijpsjournal.comnih.gov

Table 2: Applications of Artificial Intelligence in the Indole Amine Discovery Pipeline| Discovery Stage | AI/ML Technique | Function and Impact |

|---|---|---|

| Target Identification | Natural Language Processing (NLP), Network Analysis | Analyzes scientific literature and biological data to identify and validate novel protein targets for indole amines. ijpsjournal.com |

| Hit Identification | Machine Learning, Deep Learning | Enhances high-throughput virtual screening by predicting the binding affinity of millions of compounds to a target. nih.gov |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Designs novel indole amine structures with optimized properties and desired pharmacophoric features. researchgate.net |

| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) Models | Predicts properties (e.g., activity, solubility, toxicity) to guide the modification of lead compounds. nih.gov |

| Synthesis Planning | AI-Powered Computer-Assisted Synthesis Planning (CASP) | Proposes efficient and viable synthetic routes for target molecules, accelerating their production. iscientific.org |

Exploration of Underexplored Receptor Systems and Biological Targets

While many indole amines are known for their interaction with classical targets like serotonin (B10506) and melatonin (B1676174) receptors, a vast landscape of biological targets remains underexplored. nih.gov Future research will focus on moving beyond these well-trodden paths to identify novel receptors and pathways where indole derivatives could exert therapeutic effects.

One promising area is the investigation of marine-derived indole alkaloids. A meta-analysis revealed that the biological activities for a large percentage of these natural products are still unknown, representing a rich and largely untapped resource for drug discovery. nih.gov Guided by cheminformatics, synthetic libraries of indole-3-glyoxylamides inspired by marine natural products are being evaluated against a panel of functional targets, including the Parkinson's disease-associated protein α-synuclein, mammalian serine proteases (elastase and chymotrypsin), and viral proteases like SARS-CoV-2 3CLpro. nih.gov

Another emerging target is the Retinoid-related Orphan Receptor gamma t (RORγt), an important regulator of the immune system. Structure-based design has led to the discovery of potent indole-based inverse agonists of RORγt, which could have applications in autoimmune diseases. nih.gov The indole scaffold proved to be a more efficient core for disrupting the receptor's AF2 domain compared to other chemical groups. nih.gov The systematic screening of indole amine libraries against panels of orphan receptors and other disease-relevant proteins will be a key strategy for uncovering new biological functions and therapeutic opportunities.

Table 3: Examples of Underexplored Targets for Indole Derivatives| Biological Target | Indole Sub-Class Example | Potential Therapeutic Area |

|---|---|---|

| α-synuclein | Brominated Indole-3-Glyoxylamides nih.gov | Neurodegenerative Diseases (e.g., Parkinson's Disease) nih.gov |

| RORγt (Retinoid-related Orphan Receptor gamma t) | Tertiary Amine/Indole Derivatives nih.gov | Autoimmune Diseases nih.gov |

| Mammalian Serine Proteases (e.g., Elastase, Chymotrypsin) | Synthetic Indole-3-Glyoxylamides nih.gov | Inflammatory Conditions, Fibrosis |

| Viral Proteases (e.g., SARS-CoV-2 3CLpro) | Synthetic Indole-3-Glyoxylamides nih.gov | Antiviral Therapy nih.gov |

Development of 1-(2-Methylbutyl)-1H-indol-4-amine as a Research Probe

A research probe is a specialized molecule used to study biological systems. An ideal probe exhibits high affinity and selectivity for its target, allowing for the interrogation of a specific biological process with minimal off-target effects. The compound 1-(2-Methylbutyl)-1H-indol-4-amine, while not yet established as a research probe, possesses structural features that suggest its potential for development in this role.

The future development of this specific compound as a research tool would involve several key steps. First, its biological target(s) would need to be identified through screening against receptor and enzyme panels. The 4-amino group on the indole ring provides a convenient chemical handle for modification. This site could be used to attach various reporter tags without significantly altering the core scaffold responsible for binding.

Potential modifications could include:

Fluorophore Conjugation: Attaching a fluorescent dye to the 4-amino position would allow for visualization of the target's location and trafficking within cells using techniques like fluorescence microscopy.

Biotinylation: Linking biotin (B1667282) to the molecule would enable affinity purification of its binding partners from cell lysates, a crucial step in target identification and validation.

Photo-affinity Labeling: Incorporating a photoreactive group (e.g., an azido (B1232118) or diazirine moiety) would allow the probe to form a permanent, covalent bond with its target upon UV irradiation. This technique is invaluable for definitively identifying the direct binding partners of a compound.

Radiolabeling: Introducing a radioactive isotope (e.g., ³H or ¹⁴C) would permit quantitative binding assays and whole-body autoradiography to study the distribution of the probe and its target in preclinical models.

The development of 1-(2-Methylbutyl)-1H-indol-4-amine into a suite of such research probes could provide powerful tools for dissecting the biology of its yet-to-be-discovered targets, paving the way for a deeper understanding of cellular pathways and the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(2-Methylbutyl)-1H-indol-4-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via alkylation of 4-aminoindole derivatives. For example, reacting 4-aminoindole with 2-bromo-2-methylbutane in the presence of a strong base (e.g., NaH or KOtBu) under inert conditions (N₂/Ar). Solvent choice (DMF, THF) and temperature (60–80°C) significantly impact yield .

- Optimization : Monitor reaction progress via TLC or HPLC. Post-reaction purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) ensures high purity. Confirm structure using ¹H/¹³C NMR and HRMS .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-(2-Methylbutyl)-1H-indol-4-amine?

- Techniques :

- NMR : ¹H NMR (δ 7.2–6.5 ppm for indole protons; δ 3.5–3.1 ppm for methylbutyl CH₂ groups) and ¹³C NMR (e.g., δ 120–140 ppm for indole carbons) .

- Mass Spectrometry : HRMS (ESI⁺) for molecular ion verification (C₁₃H₁₈N₂, [M+H]⁺ = 203.1548).

- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .

Q. What are the recommended storage conditions to ensure compound stability?

- Guidelines : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to moisture or acidic/basic environments .

Advanced Research Questions

Q. How does the 2-methylbutyl substituent influence the compound’s pharmacokinetic properties compared to shorter alkyl chains (e.g., methyl or ethyl)?

- Mechanistic Insight : The bulky 2-methylbutyl group enhances lipophilicity (logP ~3.2), improving blood-brain barrier permeability but potentially reducing aqueous solubility. Comparative studies with 1-methyl-1H-indol-4-amine (logP ~2.1) reveal trade-offs in bioavailability .

- Experimental Design : Use in vitro Caco-2 cell assays for permeability and shake-flask methods for logP determination. Molecular dynamics simulations predict binding affinity to targets like serotonin receptors .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar indole derivatives?

- Case Study : highlights discrepancies in antimicrobial activity between 4-bromo and 7-bromo indole analogs. To address this:

- Standardize assay conditions (e.g., microbial strain, inoculum size, compound concentration).

- Validate results using orthogonal methods (e.g., MIC vs. time-kill assays) .

- Data Analysis : Apply multivariate statistical models (PCA, ANOVA) to isolate variables (e.g., substituent position, steric effects) influencing activity .

Q. What strategies are effective for elucidating the compound’s mechanism of action in neurological targets?

- Approach :

- In vitro : Radioligand binding assays (e.g., 5-HT₂A receptor) with competitive inhibition curves.

- In silico : Docking studies (AutoDock Vina) using crystal structures of target proteins (PDB IDs: e.g., 6WGT for serotonin receptors).

- Functional Assays : Calcium flux or cAMP accumulation assays in transfected HEK293 cells .

Methodological Considerations

Q. What chromatographic methods are optimal for purity analysis and quantification?

- HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase: acetonitrile/0.1% TFA in H₂O (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .

- Validation : Ensure linearity (R² >0.99), LOD/LOQ (<1 µg/mL), and inter-day precision (RSD <2%) per ICH guidelines.

Q. How can researchers mitigate challenges in crystallizing 1-(2-Methylbutyl)-1H-indol-4-amine for structural studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.